Trenimon

Description

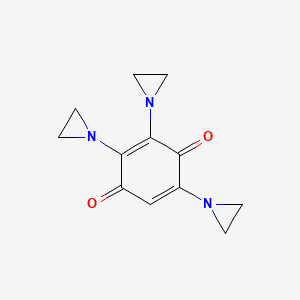

Triaziquone is a member of the class of 1,4-benzoquinones that is 1,4-benzoquinone in which three of the ring hydrogens are replaced by aziridin-1-yl groups. It has a role as an alkylating agent and an antineoplastic agent. It is a member of aziridines and a member of 1,4-benzoquinones.

Triaziquone is an aziridinylbenzoquinone-based alkylating agent with potential antineoplastic activity. The alkylating group in triaziquone becomes activated upon reduction of quinone to the hydroquinone form. This eventually results in the alkylation and crosslinking of DNA, thereby inhibiting DNA replication followed by an induction of apoptosis. In addition, reactive oxygen species may form during redox cycling which may contribute to this agent's cytotoxic activity.

TRIAZIQUONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Alkylating antineoplastic agent used mainly for ovarian tumors. It is toxic to skin, gastrointestinal tract, bone marrow and kidneys.

See also: Triethylenemelamine (related).

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tris(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-9-7-8(13-1-2-13)12(17)11(15-5-6-15)10(9)14-3-4-14/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSOHRWMIRDKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=CC(=O)C(=C(C2=O)N3CC3)N4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Record name | TRIAZIQUONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021370 | |

| Record name | Triaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triaziquone appears as purple needle-like crystals. (NTP, 1992) | |

| Record name | TRIAZIQUONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Sparingly soluble (NTP, 1992), Sparingly soluble in cold water; soluble in acetone, benzene, chloroform, ethyl acetate, methanol, and warm acetic acid, In water, 1.1X10+5 mg/L at 25 °C /Estimated/ | |

| Record name | TRIAZIQUONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZIQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.4X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | TRIAZIQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Purple needles crystals from ethyl acetate | |

CAS No. |

68-76-8 | |

| Record name | TRIAZIQUONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triaziquone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triaziquone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triaziquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIAZIQUONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triaziquone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZIQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3D5D9P25I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIAZIQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

324 to 325 °F (NTP, 1992), 162.5-163 °C | |

| Record name | TRIAZIQUONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZIQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trenimon's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Core Cytotoxic Pathways of a Trifunctional Alkylating Agent

Abstract

Trenimon (2,3,5-tris(1-aziridinyl)-p-benzoquinone) is a trifunctional alkylating agent that has demonstrated potent anti-neoplastic properties. Its mechanism of action is centered on the induction of extensive DNA damage, primarily through the formation of interstrand and intrastrand cross-links. This genotoxic stress subsequently triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound's core mechanisms, detailing its interaction with cellular macromolecules, the ensuing signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data on its cytotoxic and anti-tumor activities are presented, alongside detailed protocols for key experimental assays.

Introduction

This compound is a bioreductive alkylating agent characterized by a quinone ring and three aziridine (B145994) groups. These reactive aziridine moieties are responsible for its alkylating activity, enabling the formation of covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA.[1] The trifunctional nature of this compound allows it to induce complex DNA lesions, particularly interstrand cross-links, which are highly cytotoxic as they block DNA replication and transcription.[1] This potent DNA-damaging capability underlies its use as a chemotherapeutic agent and its classification as a mutagen.[1]

Molecular Mechanism of Action

DNA Alkylation and Cross-linking

The primary mechanism of this compound's cytotoxicity is its ability to alkylate DNA. The aziridine rings of this compound are highly electrophilic and react with nucleophilic centers in DNA, particularly the N7 position of guanine (B1146940) bases. Due to its three reactive sites, a single this compound molecule can react with multiple sites on the same or different DNA strands, leading to the formation of DNA monoadducts, intrastrand cross-links, and the highly cytotoxic interstrand cross-links (ICLs).[1] These ICLs covalently link the two strands of the DNA double helix, preventing their separation and thereby inhibiting essential cellular processes such as DNA replication and transcription.

Experimental Workflow for Detecting this compound-Induced DNA Cross-links

Caption: Workflow for the Comet Assay to detect DNA cross-links.

Metabolic Activation

This compound's cytotoxic activity can be enhanced through metabolic reduction of its quinone group. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, can catalyze the two-electron reduction of this compound to its hydroquinone (B1673460) form.[2] This reduction can increase the alkylating reactivity of the aziridine rings, thereby potentiating its DNA-damaging effects.[2] Interestingly, in some cancer cell lines with high levels of DT-diaphorase, there is an increased sensitivity to this compound.[2]

Cellular Responses to this compound-Induced Damage

Cell Cycle Arrest

The extensive DNA damage induced by this compound activates cellular DNA damage response (DDR) pathways, leading to cell cycle arrest. This arrest provides the cell with time to repair the DNA damage before proceeding with cell division. Studies have shown that this compound can induce cell cycle arrest, particularly at the G2/M transition.[3][4][5] This G2/M arrest is often mediated by the ATM/ATR signaling pathways, which, upon sensing DNA damage, activate downstream checkpoint kinases like Chk1 and Chk2. These kinases then inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.[4]

Signaling Pathway of this compound-Induced G2/M Cell Cycle Arrest

Caption: this compound-induced DNA damage activates the G2/M checkpoint.

Apoptosis

If the DNA damage induced by this compound is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical mechanism for eliminating genetically unstable cells and is a key component of this compound's anti-cancer activity. The apoptotic response to DNA damage can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the context of genotoxic stress, the intrinsic pathway is often predominant. DNA damage leads to the activation of pro-apoptotic proteins like Bax, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6][7][8] There is also evidence that DNA damage can lead to the activation of the initiator caspase-8, which can directly activate caspase-3 or amplify the apoptotic signal through the cleavage of Bid, linking the extrinsic and intrinsic pathways.[9]

This compound-Induced Apoptotic Signaling Pathway

Caption: Apoptotic pathways activated by this compound-induced DNA damage.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L5178Y (parental) | Mouse Lymphoma | Not specified, but 2-fold less sensitive than HBM10 | [2] |

| L5178Y/HBM10 | Mouse Lymphoma | Not specified, but 2-fold more sensitive than parental | [2] |

In Vivo Anti-Tumor Activity

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound.

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| Mice | H6 Hepatoma | Daily injections for 5 days | Reduced systemic toxicity and retained anti-tumor activity when linked to immunoglobulins. | [10] |

Note: Specific tumor growth inhibition percentages are not detailed in the available abstract.

Experimental Protocols

Comet Assay for DNA Cross-linking

This protocol is adapted from standard procedures for the single-cell gel electrophoresis (comet) assay to detect DNA interstrand cross-links.

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include an untreated control.

-

Cell Harvesting and Embedding: Harvest cells and resuspend in ice-cold PBS. Mix a small aliquot of the cell suspension with low-melting-point agarose and immediately pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate slower.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage (and conversely, cross-linking which impedes migration) is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells to include the apoptotic population.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: The data is typically displayed as a histogram of DNA content. Software analysis is used to calculate the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This protocol details the detection of apoptosis through the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for cell cycle analysis.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (due to PS externalization).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).

-

-

Data Analysis: The results are typically presented as a dot plot, allowing for the quantification of the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound exerts its potent anti-cancer effects through a multi-faceted mechanism of action that is initiated by the alkylation and cross-linking of DNA. This primary insult triggers a robust cellular response characterized by the activation of DNA damage checkpoints, leading to cell cycle arrest, and when the damage is irreparable, the induction of apoptosis. The detailed understanding of these pathways and the experimental protocols to investigate them are crucial for the continued development and optimization of alkylating agents in cancer therapy. Further research to identify the specific molecular determinants of sensitivity and resistance to this compound will be invaluable in personalizing its clinical application.

References

- 1. This compound: biochemical, physiological and genetic effects on cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of this compound-induced cytotoxicity in resistant L5178Y/HBM10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-8 and caspase-9 mediate thymocyte apoptosis in Trypanosoma cruzi acutely infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells | PLOS One [journals.plos.org]

- 8. Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of caspase-8 in transforming growth factor-beta-induced apoptosis of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of a mouse hepatoma by the alkylating agent this compound linked to immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]

Trenimon: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trenimon (2,3,5-tris(1-aziridinyl)-p-benzoquinone), a trifunctional alkylating agent, has historically been a subject of significant interest in cancer research and genetic toxicology. Its potent cytotoxic and mutagenic properties stem from its ability to induce DNA damage, primarily through the formation of interstrand cross-links. This technical guide provides an in-depth overview of this compound's applications in a research setting, detailing its mechanism of action, experimental protocols for its use, and its effects on cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the utility of this compound in their work.

Core Concepts: Mechanism of Action

This compound exerts its biological effects predominantly through the alkylation of DNA. As a trifunctional agent, it possesses three reactive aziridine (B145994) groups that can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in the formation of monoadducts, intrastrand cross-links, and the most cytotoxic lesion, interstrand cross-links (ICLs). ICLs physically prevent the separation of the two DNA strands, thereby obstructing critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

The cytotoxicity of this compound is also influenced by its metabolic activation. The quinone moiety of the molecule can undergo enzymatic reduction. A one-electron reduction can lead to the formation of a semiquinone free radical, which can participate in redox cycling and generate reactive oxygen species (ROS), contributing to cellular damage. A two-electron reduction to its hydroquinone (B1673460) form is also thought to play a significant role in its cytotoxic activity.[2] This reduction can be catalyzed by enzymes such as DT-diaphorase.

Signaling Pathway of this compound-Induced DNA Damage Response

The DNA damage induced by this compound, particularly the formation of ICLs, triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to repair the damage, halt cell cycle progression to allow time for repair, or induce apoptosis if the damage is irreparable. Key players in this pathway include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon recognizing DNA lesions, phosphorylate a host of downstream targets to orchestrate the cellular response.

Caption: this compound-induced DNA damage response pathway.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Concentration Range | Observed Effect | Citation |

| Mouse Lymphoma Cells | 0.17 mM | Ready penetration into cells in vitro. | [3] |

| Mouse Lymphoma Cells | 0.17 nM (5 min - 16 h) | Time-dependent reduction in the priming activity of DNA. | [3] |

| HeLa Cells | 1 nM - 10 µM (10-20 min) | Dose-dependent suppression of mitosis; cell death at 10 µM after 2 weeks. | [3] |

| L5178Y Lymphoblasts | Not specified | This compound was cytotoxic. | [2] |

| L5178Y/HBM10 Lymphoblasts | Not specified | Approximately 2-fold more sensitive to this compound compared to parental L5178Y cells. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established techniques and should be optimized for specific experimental conditions.

In Vitro Micronucleus Assay for Genotoxicity Assessment

The micronucleus test is a widely used method to assess chromosomal damage. This compound has been historically used as a potent inducer of micronuclei. This protocol describes an in vitro micronucleus assay using a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cytochalasin B

-

Hypotonic KCl solution

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

DNA staining solution (e.g., Giemsa, DAPI)

-

Microscope slides

-

Microscope with appropriate filters

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate or culture flasks at a density that allows for exponential growth during the treatment period.

-

This compound Treatment: Add various concentrations of this compound to the cell cultures. Include a vehicle control (solvent only) and a positive control. The concentration range should be determined based on a preliminary cytotoxicity assay to ensure a sufficient number of viable cells for analysis.

-

Incubation: Incubate the cells with this compound for a period equivalent to 1.5-2 normal cell cycle lengths.

-

Addition of Cytochalasin B: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. The optimal concentration and timing of addition should be predetermined for the specific cell line.

-

Cell Harvest: After the appropriate incubation time, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic KCl solution and incubate to swell the cells.

-

Fixation: Centrifuge the cells and resuspend the pellet in a fresh, cold fixative. Repeat the fixation step several times.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain.

-

Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.

Caption: Workflow for the in vitro micronucleus assay.

Quantification of DNA Interstrand Cross-links using the Comet Assay (Alkaline Method)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified alkaline comet assay can be used to quantify ICLs induced by this compound. The principle is that ICLs reduce the extent of DNA migration in the electric field after the induction of random strand breaks.

Materials:

-

Treated and control cells

-

Low melting point agarose (B213101) (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate software for image analysis

-

Source of ionizing radiation (e.g., X-ray)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from treated and untreated control cells.

-

Slide Preparation: Coat microscope slides with a layer of NMPA.

-

Embedding Cells: Mix the cell suspension with LMPA and layer it onto the pre-coated slides. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

-

Induction of Strand Breaks: To visualize the effect of ICLs, induce a known number of random single-strand breaks using ionizing radiation (e.g., X-rays).

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to separate the damaged DNA from the nucleoid.

-

Neutralization: Neutralize the slides with a neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye.

-

Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (comet tail length and intensity) is inversely proportional to the number of ICLs. Quantify the comet parameters using appropriate image analysis software.

Caption: Workflow for quantifying ICLs using the comet assay.

Cell Cycle Analysis by Flow Cytometry

This compound-induced DNA damage is expected to cause perturbations in the cell cycle, often leading to arrest at specific checkpoints. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% ethanol)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest treated and control cells at various time points after this compound exposure.

-

Washing: Wash the cells with PBS.

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound remains a valuable tool in cancer research and genetic toxicology due to its potent and well-characterized mechanism of inducing DNA interstrand cross-links. This guide provides a foundational understanding of its application in a research context, including its mechanism of action and detailed experimental protocols. While specific quantitative data in recent literature is sparse, the provided methodologies offer a starting point for researchers to investigate the effects of this compound in their specific models. Further research to establish standardized IC50 values across a panel of cancer cell lines would be highly beneficial to the research community. As with any potent cytotoxic and mutagenic compound, appropriate safety precautions must be strictly adhered to when handling this compound.

References

An In-Depth Technical Guide to the Discovery and History of Trenimon

A Report for Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the discovery, history, and mechanism of action of Trenimon (Triaziquone), a trifunctional alkylating agent. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its chemical properties, biological effects, and the experimental methodologies used to elucidate its function.

Discovery and Historical Context

This compound, chemically known as 2,3,5-tris(aziridinyl)-1,4-benzoquinone, is a potent alkylating agent with a significant history in cancer research. While the initial discovery is attributed to the German chemist Gerhard Domagk in the 1950s, a specific seminal publication detailing its first synthesis has proven difficult to locate in publicly accessible archives. Historical context places its development within the post-war era of burgeoning cancer chemotherapy research, largely driven by companies such as Bayer AG. This compound emerged as a compound of interest due to its high reactivity and cytotoxic effects against tumor cells.

Mechanism of Action

The primary mechanism of action for this compound is its function as a trifunctional alkylating agent.[1] This allows it to form covalent bonds with nucleophilic groups in cellular macromolecules, most notably DNA. The presence of three aziridine (B145994) rings enables the formation of multiple covalent linkages, leading to the critical cytotoxic lesion: DNA interstrand cross-links.[1] These cross-links physically prevent the separation of the DNA double helix, a process essential for both DNA replication and transcription, thereby inducing cell cycle arrest and ultimately apoptosis.

Bioreductive Activation

The cytotoxicity of this compound is significantly enhanced through a process of bioreductive activation. The quinone moiety of the molecule can be reduced by cellular reductases, with a key enzyme being NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[2][3] NQO1 catalyzes a two-electron reduction of the quinone to a hydroquinone.[2][3] This reduction increases the alkylating reactivity of the aziridine groups, potentiating the DNA cross-linking activity. This mechanism suggests that tumors with higher levels of NQO1 may exhibit increased sensitivity to this compound.

The bioactivation of this compound can be visualized as a two-step process:

Caption: Bioactivation of this compound via NQO1.

Induction of Cell Cycle Arrest

By inducing DNA damage in the form of interstrand cross-links, this compound activates cellular DNA damage response (DDR) pathways. This leads to the activation of cell cycle checkpoints, primarily the G2/M checkpoint, to halt cell cycle progression and allow for DNA repair.[4] If the damage is too extensive to be repaired, the cell is directed towards apoptosis. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.

The signaling cascade leading to G2/M arrest following this compound-induced DNA damage involves a series of protein kinases and phosphatases:

Caption: this compound-induced G2/M checkpoint activation.

Quantitative Data

The cytotoxic and genotoxic effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data from preclinical research.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 Value | Reference |

| L5178Y (parental) | Not Specified | ~2x higher than resistant line | [3] |

| L5178Y/HBM10 (resistant) | Not Specified | ~2-fold more sensitive than parental | [3] |

| Hep2 (larynx carcinoma) | MTT Assay | >10 µM (for a derivative) | [5] |

| BC-M1 (breast cancer) | MTT Assay | Not Specified | [5] |

| OEC-M1 (oral cancer) | MTT Assay | Not Specified | [5] |

| SF (normal skin fibroblast) | MTT Assay | >10 µM (for a derivative) | [5] |

Table 2: In Vivo Genotoxicity of this compound (Micronucleus Test)

| Species | Dosing | Observation | Reference |

| Mouse | Not Specified | Dose-dependent increase in micronucleated polychromatic erythrocytes | [6] |

| Rat | Not Specified | Dose-dependent increase in micronucleated polychromatic erythrocytes | [6] |

Experimental Protocols

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a key method for assessing the genotoxic potential of a compound by measuring the frequency of micronucleated erythrocytes in the bone marrow or peripheral blood of treated animals.

A generalized protocol for the in vivo micronucleus assay with this compound is as follows:

-

Animal Model: Typically, mice or rats are used.[6]

-

Dose Administration: A preliminary dose-ranging study is conducted to determine the maximum tolerated dose (MTD). For the main study, at least three dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide), are used. This compound is administered, usually via intraperitoneal injection, one or more times at 24-hour intervals.

-

Sample Collection: Bone marrow is typically collected 24 hours after the final dose. Femurs are flushed with fetal bovine serum to obtain a cell suspension.

-

Slide Preparation: The cell suspension is centrifuged, and the pellet is used to prepare smears on glass slides. The slides are air-dried and stained with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) (e.g., Giemsa).

-

Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The number of micronucleated PCEs (MN-PCEs) is recorded. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

Data Analysis: The frequency of MN-PCEs is calculated for each animal. Statistical analysis is performed to determine if there is a significant dose-dependent increase in the frequency of MN-PCEs in the this compound-treated groups compared to the vehicle control group.

Caption: Workflow for the in vivo micronucleus assay.

DNA Interstrand Cross-link (ICL) Detection by Modified Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand cross-links. The principle is that ICLs will retard the migration of DNA fragments in the agarose (B213101) gel.

A detailed protocol for measuring this compound-induced ICLs is as follows:

-

Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with various concentrations of this compound for a specified duration.

-

Induction of Single-Strand Breaks: To enable the detection of ICLs, a known amount of single-strand breaks must be induced. This is typically achieved by exposing the cells to a fixed dose of ionizing radiation (e.g., X-rays or gamma rays) on ice.[7][8]

-

Cell Embedding: Approximately 1 x 10^5 cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) overnight at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for a period to allow the DNA to unwind. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: The slides are neutralized with a Tris buffer and then stained with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: The slides are examined using a fluorescence microscope. The comets are scored using image analysis software. The presence of ICLs is indicated by a decrease in the tail moment (a measure of DNA migration) in the this compound-treated, irradiated cells compared to the irradiated control cells.

Caption: Workflow for ICL detection by comet assay.

Conclusion

This compound stands as a historically significant alkylating agent in the annals of cancer chemotherapy research. Its mode of action, centered on the induction of DNA interstrand cross-links and potentiation by bioreductive activation, provides a clear rationale for its cytotoxic effects. The experimental protocols detailed herein, namely the in vivo micronucleus assay and the modified alkaline comet assay, represent fundamental tools for the continued investigation of this and other genotoxic agents. While its clinical use has been largely superseded by newer agents with more favorable therapeutic indices, the study of this compound continues to provide valuable insights into the mechanisms of DNA damage, cell cycle control, and the principles of bioreductive drug design.

References

- 1. This compound: biochemical, physiological and genetic effects on cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-function studies of DT-diaphorase (NQO1) and NRH: quinone oxidoreductase (NQO2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of this compound-induced cytotoxicity in resistant L5178Y/HBM10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Trenimon: A Trifunctional Alkylating Agent in Cancer Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trenimon, also known as Triaziquone, is a trifunctional alkylating agent belonging to the aziridine (B145994) quinone group of compounds. Its potent cytotoxic and mutagenic properties have positioned it as a subject of significant interest in cancer research and as a chemotherapeutic agent. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanisms of action, quantitative data on its biological activity, and detailed experimental protocols for its study.

Core Concepts: A Trifunctional Alkylating Agent

This compound's chemical structure, 2,3,5-tris(1-aziridinyl)-1,4-benzoquinone, features three reactive aziridine rings. These rings are highly susceptible to nucleophilic attack, enabling this compound to form covalent bonds with various biomolecules, most notably DNA. This trifunctionality allows a single molecule of this compound to react with up to three different nucleophilic sites, leading to the formation of DNA monoadducts, intra-strand crosslinks, and, most critically, inter-strand crosslinks (ICLs). These ICLs are highly cytotoxic lesions that physically prevent the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Data on Biological Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic agent.

| Cell Line | Cancer Type | IC50 Value | Citation |

| K562 | Chronic Myelogenous Leukemia | 2.9 nM | [3] |

| HeLa | Cervical Cancer | Cell death observed at 10 µM after 2 weeks | [3] |

| L5178Y | Mouse Lymphoma | - | [4] |

| L5178Y/HBM10 | Resistant Mouse Lymphoma | Approximately 2-fold more sensitive than L5178Y | [4] |

| CHO | Chinese Hamster Ovary | - | [5] |

Note: Specific IC50 values for A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines were not available in the searched literature.

Mechanism of Action: DNA Damage and the Fanconi Anemia/BRCA Pathway

The primary mechanism of this compound's cytotoxicity is the induction of DNA interstrand crosslinks.[1][2] The repair of these complex lesions in human cells is primarily orchestrated by the Fanconi Anemia (FA)/BRCA pathway. This intricate signaling network is crucial for maintaining genomic stability.

Upon this compound-induced DNA damage, the FA core complex, a multi-protein E3 ubiquitin ligase, is activated.[6][7][8][9] A key event in this activation is the monoubiquitination of the FANCD2-FANCI heterodimer. The FA core complex, particularly the FANCL subunit, is responsible for this critical post-translational modification.[10][11] Monoubiquitinated FANCD2 then localizes to the sites of DNA damage, forming nuclear foci that co-localize with other DNA repair proteins, including BRCA1 (also known as FANCS). This colocalization is a critical step in the recruitment of downstream repair factors that carry out the nucleolytic incisions and homologous recombination-based repair of the DNA crosslink.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Alkaline Elution Assay for DNA Interstrand Crosslinks

The alkaline elution assay is a sensitive method for quantifying DNA interstrand crosslinks. The principle is that crosslinked DNA is larger and therefore elutes more slowly from a filter under denaturing alkaline conditions compared to non-crosslinked DNA.

Workflow:

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach and grow.

-

Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2 hours). Include a vehicle-treated control.

-

-

Cell Labeling:

-

Prior to or concurrently with treatment, label the cellular DNA by incubating the cells with a medium containing a radioactive DNA precursor, such as [¹⁴C]thymidine or [³H]thymidine.

-

-

Cell Lysis:

-

After treatment, harvest the cells and carefully layer them onto a 2 µm pore size polyvinyl chloride (PVC) filter in a filter holder.

-

Lyse the cells by slowly passing a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0) through the filter. This removes cellular components, leaving the DNA on the filter.

-

-

Alkaline Elution:

-

Wash the filter with an appropriate buffer.

-

Begin the elution by pumping an alkaline buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1) through the filter at a constant flow rate.

-

Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes for a total of 15 hours).

-

-

Quantification and Data Analysis:

-

After elution, measure the amount of radioactivity in each collected fraction and the radioactivity remaining on the filter.

-

The rate of DNA elution is plotted as the fraction of DNA retained on the filter versus the elution time. A slower elution rate compared to the control indicates the presence of DNA crosslinks. The crosslinking index can be calculated to quantify the extent of damage.

-

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a cytogenetic technique used to detect the exchange of genetic material between sister chromatids. An increase in the frequency of SCEs is an indicator of genotoxic damage.

Workflow:

Detailed Methodology:

-

Cell Culture and BrdU Labeling:

-

Culture cells (e.g., human peripheral lymphocytes or CHO cells) in a medium containing Bromodeoxyuridine (BrdU) for two complete cell cycles. BrdU is a thymidine (B127349) analog that will be incorporated into the newly synthesized DNA strands.

-

-

This compound Treatment:

-

Expose the cells to various concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁶ M) for a defined period during the cell culture.[1] The timing of the treatment can be varied to investigate effects at different stages of the cell cycle.

-

-

Metaphase Arrest:

-

Approximately 2-4 hours before harvesting, add a mitotic arresting agent, such as colcemid or colchicine, to the culture medium to accumulate cells in the metaphase stage of mitosis.

-

-

Chromosome Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cells in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

-

Fix the cells using a freshly prepared fixative (e.g., 3:1 methanol:acetic acid).

-

Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

-

-

Differential Staining and Analysis:

-

Stain the chromosome preparations using a differential staining technique, such as the Fluorescence plus Giemsa (FPG) method. This will result in sister chromatids staining differently (one dark, one light), allowing for the visualization of SCEs.

-

Under a light microscope, score the number of SCEs per metaphase. A dose-dependent increase in the frequency of SCEs compared to the control indicates a genotoxic effect of this compound.

-

Chromosomal Aberration Test

This assay is used to identify structural chromosomal abnormalities in metaphase cells, which are a hallmark of clastogenic agents.

Workflow:

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture suitable cells, such as Chinese hamster ovary (CHO) cells or human peripheral lymphocytes, in appropriate culture medium.

-

Treat the cells with at least three different concentrations of this compound, along with a positive and a negative (vehicle) control. The treatment duration can vary depending on the cell type and experimental design (e.g., 4 hours or for the entire culture period).[5]

-

-

Metaphase Arrest:

-

Add a mitotic inhibitor like colcemid to the cell cultures for the final 2-3 hours of incubation to arrest cells in metaphase.

-

-

Chromosome Preparation:

-

Harvest the cells and subject them to hypotonic treatment to swell the cells.

-

Fix the cells in a methanol/acetic acid fixative.

-

Prepare chromosome spreads by dropping the fixed cell suspension onto clean glass slides.

-

-

Staining and Analysis:

-

Stain the slides with Giemsa stain.

-

Analyze at least 100 well-spread metaphases per concentration under a light microscope.

-

Score for different types of structural chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

-

A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates that this compound is clastogenic.

-

Conclusion

This compound is a potent trifunctional alkylating agent with significant anti-cancer properties, primarily mediated through the induction of DNA interstrand crosslinks. Its cytotoxicity is intrinsically linked to the cell's capacity to repair this damage, with the Fanconi Anemia/BRCA pathway playing a central role. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and mechanistic intricacies of this compound and similar alkylating agents. Further research is warranted to fully elucidate the specific interactions of this compound with the DNA repair machinery and to identify potential biomarkers for predicting treatment response.

References

- 1. Influence of Neurospora endonuclease on this compound-induced structural chromosomal aberrations and sister-chromatid exchanges in human peripheral lymphocytes and Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: biochemical, physiological and genetic effects on cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular mechanisms of this compound-induced cytotoxicity in resistant L5178Y/HBM10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of heat treatment on chromosomal aberrations induced by the alkylating agent this compound or the restriction endonuclease Alu I in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modularized Functions of the Fanconi Anemia Core Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 8. Dedicated to the core: understanding the Fanconi anemia complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Fanconi Anemia core complex is required for efficient point mutagenesis and Rev1 foci assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A requirement of FancL and FancD2 monoubiquitination in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Fanconi Anemia DNA Repair Pathway Is Regulated by an Interaction between Ubiquitin and the E2-like Fold Domain of FANCL - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Effects of Trenimon Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trenimon (2,3,5-tris(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione) is a potent trifunctional alkylating agent that has been investigated for its anticancer properties. Its mechanism of action primarily involves the induction of DNA damage, leading to a cascade of cellular responses including cell cycle arrest, apoptosis, and the activation of DNA damage response (DDR) pathways. This technical guide provides a comprehensive overview of the cellular effects of this compound exposure, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Introduction

This compound is a bioreductive alkylating agent characterized by three aziridine (B145994) rings and a quinone core. Its cytotoxicity is attributed to its ability to crosslink DNA, a process that is enhanced under hypoxic conditions often found in solid tumors. Understanding the intricate cellular and molecular responses to this compound-induced damage is crucial for its potential application in cancer therapy and for elucidating fundamental mechanisms of DNA repair and cell death.

Mechanism of Action

The primary mechanism of this compound's cytotoxic activity is the alkylation and subsequent crosslinking of DNA.[1] This covalent modification of DNA creates bulky adducts that obstruct DNA replication and transcription, ultimately triggering cell death. The quinone moiety of this compound can be reduced by cellular reductases, such as DT-diaphorase, to a hydroquinone (B1673460) form, which is a more potent alkylating agent. This bioreductive activation contributes to its selective toxicity in certain cellular environments.

Quantitative Analysis of Cellular Effects

The cellular response to this compound is dose-dependent and varies across different cell types. The following tables summarize the available quantitative data on the cytotoxic and genotoxic effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | IC50 | Exposure Time | Reference |

| K562 (Human chronic myelogenous leukemia) | Not specified | 2.9 nM | Not specified | [2] |

| L5178Y (Mouse lymphoma) | Not specified | Approx. 2-fold less sensitive than L5178Y/HBM10 | Not specified | [3] |

| L5178Y/HBM10 (Resistant mouse lymphoma) | Not specified | Approx. 2-fold more sensitive than L5178Y | Not specified | [3] |

| HeLa (Human cervical cancer) | Not specified | Cell death observed at 10 µM | 2 weeks | [2] |

Note: Specific IC50 values for HeLa, A549, and Jurkat cells were not available in the searched literature. The data for HeLa cells is qualitative.

Table 2: Genotoxicity of this compound

| Organism/Cell Type | Assay | Effect | Observations | Reference |

| Various | Multiple | Induction of point and chromosomal mutations, sister-chromatid exchanges, recombination phenomena, and phage induction | DNA cross-linking is the primary cause. | [4] |

| Drosophila melanogaster | Dominant Lethal Mutation Assay | Dose-dependent increase in dominant lethal mutations in mature sperm and oocytes. | Demonstrates germline mutagenicity. | [1][5][6] |

| Mammalian bone marrow cells | Micronucleus Test | Induction of chromosomal damage. | Indicates in vivo genotoxicity. | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular effects of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[3][5][6]

Genotoxicity Assay (Comet Assay)

The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Treat cells with various concentrations of this compound for a specific duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, and tail moment).[8][9][10][11][12][13][14][15]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p53 (Ser15), phospho-Chk2 (Thr68), total p53, total Chk2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[16][17][18][19][20][21][22]

Signaling Pathways Affected by this compound Exposure

This compound-induced DNA damage activates complex signaling networks that determine the cell's fate. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

DNA Damage Response (DDR) Pathway

This compound-induced DNA crosslinks are recognized by the cellular DNA repair machinery, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are master regulators of the DDR, initiating a signaling cascade to arrest the cell cycle and promote DNA repair or apoptosis.

Caption: this compound-induced DNA damage response pathway.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a pivotal role in the response to this compound. Upon activation by ATM and ATR, p53 is stabilized and translocates to the nucleus, where it acts as a transcription factor to regulate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

Caption: p53 signaling in response to this compound.

Experimental Workflow for Cellular Effects Analysis

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound exposure.

Caption: Workflow for analyzing this compound's effects.

Conclusion

This compound exerts its potent cytotoxic effects primarily through the induction of DNA crosslinks, which in turn activates a robust DNA damage response. This response is orchestrated by key signaling kinases such as ATM and ATR, leading to the activation of the p53 tumor suppressor pathway. The ultimate cellular fate, whether it be cell cycle arrest, DNA repair, or apoptosis, is dependent on the extent of DNA damage and the cellular context. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the cellular and molecular mechanisms of this compound and for the development of novel anticancer strategies. Further research is warranted to elucidate the precise IC50 values in a broader range of cancer cell lines and to further dissect the intricate signaling networks modulated by this potent alkylating agent.

References

- 1. Threonine 68 phosphorylation by ataxia telangiectasia mutated is required for efficient activation of Chk2 in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minerval induces apoptosis in Jurkat and other cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phosphorylation of threonine 68 promotes oligomerization and autophosphorylation of the Chk2 protein kinase via the forkhead-associated domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. This compound-induced chromosomal damage in bone-marrow cells of six mammalian species, evaluated by the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro assessment of anti-proliferative effect induced by α-mangostin from Cratoxylum arborescens on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. Individual and combined cytotoxicity of major trichothecenes type B, deoxynivalenol, nivalenol, and fusarenon-X on Jurkat human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. entomoljournal.com [entomoljournal.com]

- 13. Quantitative analysis of isolated and clustered DNA damage induced by gamma-rays, carbon ion beams, and iron ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Direct Quantitative Monitoring of Homology-Directed DNA Repair of Damaged Telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ATR Autophosphorylation as a Molecular Switch for Checkpoint Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound: biochemical, physiological and genetic effects on cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [EXPERIMENTAL STUDIES ON THE EFFECT OF CO60 GAMMA-RAYS AND this compound (TRISETHYLENEIMINOBENZOQUINONE)-ALONE AND IN COMBINATION - ON THE NUCLEUS AND NUCLEOLUS OF CANCER CELLS (HELA STRAIN) IN THE INTERPHASE IN VITRO] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Physiological Effects of Trenimon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trenimon (2,3,5-tris(1-aziridinyl)-p-benzoquinone), also known as Triaziquone, is a trifunctional alkylating agent belonging to the aziridine-quinone class of compounds. Historically investigated for its potent antineoplastic properties, this compound exerts its cytotoxic effects primarily through the induction of extensive DNA damage. This guide provides a detailed overview of the core biochemical and physiological effects of this compound, with a focus on its mechanism of action, impact on cellular processes, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, drug development, and toxicology.

Biochemical Effects

The primary biochemical mechanism of this compound's cytotoxicity is its ability to act as a powerful alkylating agent, leading to a cascade of cellular events that compromise genomic integrity and function.

DNA Alkylation and Cross-linking

As a trifunctional molecule, this compound possesses three reactive aziridine (B145994) rings that can form covalent bonds with nucleophilic sites on cellular macromolecules, with DNA being the principal target. The alkylation process primarily occurs at the N7 position of guanine (B1146940) bases within the DNA sequence. Due to its multiple reactive sites, this compound can induce both mono-adducts and, more critically, DNA cross-links. These cross-links can be categorized as:

-

Intrastrand cross-links: Covalent bonds formed between two nucleotides on the same DNA strand.

-

Interstrand cross-links (ICLs): Covalent bonds formed between nucleotides on opposite strands of the DNA double helix. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, a prerequisite for both DNA replication and transcription.

The formation of these DNA adducts and cross-links disrupts the normal structure and function of the genome, leading to the inhibition of essential cellular processes. DNA damage, especially the induction of cross-links, is considered the primary reason for most of the observed effects of this compound on cells and organisms[1].

Inhibition of Macromolecular Synthesis

The presence of bulky this compound-DNA adducts and the formation of ICLs create significant steric hindrance for the enzymatic machinery responsible for DNA and RNA synthesis. This leads to a potent and dose-dependent inhibition of:

-

DNA Replication: DNA polymerases are unable to traverse the cross-linked regions, leading to stalled replication forks and incomplete DNA synthesis.

-

Transcription: RNA polymerases are similarly blocked by the DNA lesions, preventing the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which in turn halts protein synthesis.

Induction of Cell Cycle Arrest and Apoptosis

The extensive DNA damage induced by this compound triggers a robust DNA Damage Response (DDR), a complex signaling network that senses genomic insults and coordinates cellular responses. This response typically leads to one of two major outcomes: cell cycle arrest or apoptosis.

-

Cell Cycle Arrest: The DDR activates checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate downstream effectors like CHK1 and CHK2. These kinases mediate cell cycle arrest, primarily at the G2/M phase, by inhibiting the activity of cyclin-dependent kinases (CDKs)[2]. This pause in the cell cycle allows the cell to attempt to repair the DNA damage.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. A key mediator of this process is the tumor suppressor protein p53. In response to DNA damage, p53 is stabilized and activated through phosphorylation, leading to the transcriptional upregulation of pro-apoptotic target genes[3][4]. A critical aspect of this compound-induced apoptosis is the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins. Activated p53 can increase the expression of pro-apoptotic members like Bax (Bcl-2-associated X protein), which translocates to the mitochondria and promotes the release of cytochrome c[5][6]. This event initiates the caspase cascade, leading to the execution of the apoptotic program. Conversely, the expression of anti-apoptotic proteins like Bcl-2 can inhibit this process[5][7].

Physiological Effects

The potent cytotoxic activity of this compound against rapidly proliferating cells forms the basis of its physiological effects, which include both therapeutic anti-tumor activity and significant toxicity to healthy tissues.

Antineoplastic Activity

This compound has demonstrated significant anti-tumor effects in various preclinical models and has been used in cancer therapy[1]. Its efficacy is attributed to its ability to preferentially kill rapidly dividing cancer cells, which are more susceptible to DNA-damaging agents due to their high rate of replication and often-compromised DNA repair mechanisms.

Myelosuppression and Other Toxicities